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molecular formula C22H23N3O3 B8595953 1-(3,5-Dimethoxyphenyl)-4-(4-quinolyl-carbonyl)piperazine CAS No. 393111-09-6

1-(3,5-Dimethoxyphenyl)-4-(4-quinolyl-carbonyl)piperazine

Cat. No. B8595953
M. Wt: 377.4 g/mol
InChI Key: VCUCMABBUJPYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026310B2

Procedure details

2 g (11.5 mmol) of quinoline-4-carboxylic acid were suspended in 80 ml of DMF. With stirring, 1.74 g (17.2 mmol) of N-methylmorpholine and then a solution of 8.95 g (17.2 mmol) of Py-BOP (1-benzotriazolyltripyrrolidinophosphonium hexafluorophosphate) and 2.56 g (11.5 mmol) of 1-(3,5-dimethoxyphenyl)piperazine in 25 ml of DMF were added to this mixture. The mixture was stirred at RT for 12 h, the DMF was distilled off under reduced pressure and the residue was purified on a silica gel column (Kieselgel 60, from Merck AG, Darmstadt) using the mobile phase dichloromethane/methanol/25 percent ammonia (90:10:1 v/v/v).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([OH:13])=O)=[CH:3][CH:2]=1.CN1CCOCC1.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.[CH3:48][O:49][C:50]1[CH:51]=[C:52]([N:58]2[CH2:63][CH2:62][NH:61][CH2:60][CH2:59]2)[CH:53]=[C:54]([O:56][CH3:57])[CH:55]=1>CN(C=O)C>[CH3:48][O:49][C:50]1[CH:51]=[C:52]([N:58]2[CH2:59][CH2:60][N:61]([C:11]([C:4]3[C:5]4[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=4)[N:1]=[CH:2][CH:3]=3)=[O:13])[CH2:62][CH2:63]2)[CH:53]=[C:54]([O:56][CH3:57])[CH:55]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
1.74 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
2.56 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)N1CCNCC1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 12 h
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
the DMF was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column (Kieselgel 60, from Merck AG, Darmstadt)

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)N1CCN(CC1)C(=O)C1=CC=NC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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